molecular formula C18H15N5O3S B2649096 N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide CAS No. 1173262-23-1

N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide

Cat. No. B2649096
CAS RN: 1173262-23-1
M. Wt: 381.41
InChI Key: RQSFKGMZNQSVLN-UHFFFAOYSA-N
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Description

N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H15N5O3S and its molecular weight is 381.41. The purity is usually 95%.
BenchChem offers high-quality N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

Compounds structurally related to the query have shown promise as anticancer agents. The synthesis and evaluation of pyrazolo[3,4-d]pyrimidin-4-one derivatives have revealed significant antitumor activity against various cancer cell lines, such as MCF-7 human breast adenocarcinoma. These compounds, through their innovative synthesis methods, have been tested and shown potent inhibitory activities, suggesting their potential in cancer treatment strategies (Abdellatif et al., 2014; Rahmouni et al., 2016).

Anti-inflammatory and Analgesic Applications

Further research into the chemical modifications of related compounds has led to the development of novel molecules with significant anti-inflammatory and analgesic properties. The structural diversity and innovative synthesis of these molecules enable them to act as cyclooxygenase inhibitors, providing a basis for developing new therapeutic agents for treating inflammation and pain (Abu‐Hashem et al., 2020).

Antiprotozoal Applications

Compounds derived from similar structural frameworks have demonstrated effective antiprotozoal activities. Novel dicationic imidazo[1,2-a]pyridines, for instance, have shown remarkable in vitro and in vivo efficacy against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential as antiprotozoal agents (Ismail et al., 2004).

Heterocyclic Chemistry

The chemical versatility of compounds similar to the query has been utilized in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry for developing new therapeutic agents. The innovative synthesis methods allow for the creation of a wide array of heterocyclic structures with potential biological activities, demonstrating the utility of these compounds in the broader context of chemical synthesis and drug discovery (Ergun et al., 2014; Bumagin et al., 2019).

properties

IUPAC Name

N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3S/c1-10-11(2)19-18(21-16(10)24)23-15(20-17(25)13-5-3-7-26-13)9-12(22-23)14-6-4-8-27-14/h3-9H,1-2H3,(H,20,25)(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSFKGMZNQSVLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)N2C(=CC(=N2)C3=CC=CS3)NC(=O)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 135881098

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